1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Description
1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 3-chlorobenzyl group at the N1 position and a 4-phenylcyclohexyl group at the N4 position. This structural configuration distinguishes it from simpler arylpiperazines and positions it as a candidate for diverse pharmacological applications, including serotonin receptor modulation and cytotoxic activity .
Properties
Molecular Formula |
C23H29ClN2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H29ClN2/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20/h1-8,17,21,23H,9-16,18H2 |
InChI Key |
MYHMUCGHSKHLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 3-chlorobenzyl group: The piperazine intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate to form the 3-chlorobenzyl-substituted piperazine.
Addition of the 4-phenylcyclohexyl group: Finally, the 4-phenylcyclohexyl group is introduced through a nucleophilic substitution reaction using 4-phenylcyclohexyl bromide or a similar reagent.
Industrial Production Methods: Industrial production of 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexyl positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as serotonin or dopamine receptors.
Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, and cognitive functions.
Comparison with Similar Compounds
Substituted Arylpiperazines
Example Compounds :
- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (C₁₈H₂₁ClN₂): Features a phenethyl group at N4 instead of the cyclohexyl-phenyl group. The phenethyl chain increases flexibility but reduces steric hindrance compared to the rigid cyclohexyl scaffold. This compound lacks detailed pharmacological data but serves as a structural analog for studying substituent effects on receptor binding .
- 1-(3-Chlorophenyl)piperazine (mCPP) : A simpler arylpiperazine lacking substitutions at N3. mCPP acts as a 5-HT1B/1C agonist, inhibiting feeding behavior in rodents. The absence of the N4 substituent in mCPP reduces its molecular weight (C₁₀H₁₂ClN₂, 210.67 g/mol) and lipophilicity (logP ≈ 2.5) compared to the target compound, which likely enhances blood-brain barrier penetration .
Key Differences :
Piperazines with Bulky N4 Substituents
Example Compounds :
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : These compounds, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, feature a benzhydryl group (two phenyl rings attached to a central carbon) at N4. The benzhydryl moiety enhances steric bulk and aromatic interactions, contributing to cytotoxicity against cancer cell lines (e.g., IC₅₀ values < 10 µM for HEPG2 liver cancer cells). The target compound’s cyclohexyl-phenyl group may offer similar steric effects but with improved solubility due to the cyclohexane ring .
- SA4503 (Sigma-1 Receptor Agonist) : 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine contains a dimethoxyphenethyl group at N1 and a phenylpropyl chain at N4. Its N4 substituent is linear, unlike the cyclic 4-phenylcyclohexyl group in the target compound. SA4503’s antidepressant activity suggests that bulky N4 groups can enhance receptor binding, but conformational rigidity (as in the target compound) may improve selectivity .
Key Differences :
- Cytotoxicity : Benzhydryl derivatives show potent anticancer activity, likely due to intercalation or topoisomerase inhibition. The target compound’s cyclohexyl-phenyl group may adopt a planar conformation, mimicking benzhydryl interactions, but this requires experimental validation .
- Receptor Binding : SA4503’s sigma-1 affinity highlights the role of N4 substituents in receptor modulation. The cyclohexyl-phenyl group’s rigidity could stabilize binding pockets more effectively than flexible chains .
Piperazines with Heterocyclic Modifications
Example Compounds :
- Triazole-Functionalized Derivatives: 1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl)piperazine incorporates a triazole ring via click chemistry. Triazoles enhance hydrogen bonding and metabolic stability.
- 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine : Features a methoxyphenyl group and piperidine fusion. This compound exhibits dopamine D2 receptor affinity (Kᵢ = 12 nM), demonstrating how electron-donating groups (e.g., methoxy) and fused rings influence receptor specificity. The target compound’s chloro substituent may confer distinct electronic effects .
Key Differences :
- Antimicrobial Activity : Triazole derivatives show zone inhibition up to 15.2 mm against Aspergillus niger. The target compound’s unmodified structure may lack this activity unless functionalized similarly .
Structural and Pharmacological Data Comparison
Biological Activity
The compound 1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine , also known as 3C-PEP , is a synthetic derivative of the piperazine class. This compound has garnered attention due to its significant biological activity, particularly as a potent dopamine transporter (DAT) inhibitor. This article explores the biological activity of 3C-PEP, including its pharmacological properties, case studies, and relevant research findings.
Chemical Information
- IUPAC Name: 1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- Molecular Formula: C₁₈H₂₁ClN₂
- Molar Mass: 300.83 g/mol
- CAS Number: Not specified in the search results.
Structure
The structure of 3C-PEP can be represented as follows:
Dopamine Transporter Inhibition
3C-PEP is recognized for its exceptional potency as a dopamine reuptake inhibitor, with a dissociation constant () of 0.04 nM . This makes it approximately 10,000 times more potent than cocaine, which has a of 435 nM for the dopamine transporter . The selectivity profile of 3C-PEP is notable:
| Transporter Type | Value (nM) |
|---|---|
| Dopamine Transporter (DAT) | 0.04 |
| Norepinephrine Transporter (NET) | 1107 |
| Serotonin Transporter (SERT) | 802 |
| D2-like Receptor | 327 |
| 5-HT2 Receptor | 53 |
| Opioid Receptor | >10000 |
| PCP/NMDA Receptor | >10000 |
Potential Therapeutic Applications
Given its potent inhibition of the dopamine transporter, 3C-PEP may have implications in treating conditions related to dopamine dysregulation, such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Substance Use Disorders
Case Studies and Research Findings
- Dopamine Reuptake Inhibition Studies
- In Vivo Studies
- Comparative Studies
Legal Status
As of the current date, 3C-PEP is not scheduled at the federal level in the United States or under Canada's Controlled Drugs and Substances Act. This legal status may facilitate further research into its pharmacological properties and potential therapeutic uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
